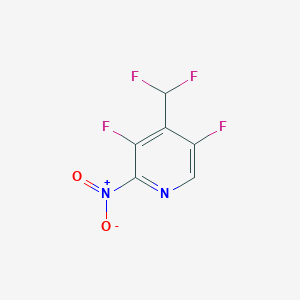

4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine

Description

4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 4-position, fluorine atoms at the 3- and 5-positions, and a nitro group at the 2-position. Its molecular formula is C₆H₃F₃N₂O₂, with a molecular weight of 192.11 g/mol. Fluorine’s inductive effects enhance metabolic stability and bioavailability, as seen in other fluorinated pharmaceuticals .

Properties

Molecular Formula |

C6H2F4N2O2 |

|---|---|

Molecular Weight |

210.09 g/mol |

IUPAC Name |

4-(difluoromethyl)-3,5-difluoro-2-nitropyridine |

InChI |

InChI=1S/C6H2F4N2O2/c7-2-1-11-6(12(13)14)4(8)3(2)5(9)10/h1,5H |

InChI Key |

RXRIWSBCAPHLTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)[N+](=O)[O-])F)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like chlorobenzene to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of commercially available reagents and catalysts can streamline the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-3,5-difluoro-2-aminopyridine, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Target Compound:

- 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine

- Core structure : Pyridine ring.

- Substituents :

- 2-Nitro group (strong electron-withdrawing).

- 3- and 5-Fluoro atoms (moderate electron-withdrawing).

- 4-Difluoromethyl group (-CF₂H, lipophilic and weakly polar).

Comparable Compounds:

4,4'-Difluoro-2-nitrodiphenyl ()

- Molecular formula : C₁₂H₈F₂N₂O₂.

- Substituents :

- 2-Nitro group on a biphenyl backbone.

- 4- and 4'-Fluoro atoms.

4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole ()

- Molecular formula : C₁₁H₉FN₂O₃.

- Substituents :

- 3-Nitro-4-fluorophenyl group attached to an oxazole ring.

- 3,5-Methyl groups.

4-(Difluoromethyl)pyrrolidin-2-one () Molecular formula: C₅H₇F₂NO. Substituents:

- Difluoromethyl group on a pyrrolidinone ring. Molecular weight: 135.11 .

Physical and Chemical Properties

Key Observations :

- The target compound’s pyridine core differs from biphenyl () and oxazole () backbones, influencing ring electronics and steric effects.

- Nitro group positioning : The 2-nitro group in the target compound and 4,4'-difluoro-2-nitrodiphenyl contrasts with the 3-nitro group in the oxazole derivative, affecting resonance stabilization and reactivity.

Reactivity Differences :

- The pyridine ring’s electron-deficient nature (due to nitro and fluorine groups) makes the target compound less reactive toward electrophilic substitution compared to non-fluorinated analogs.

- In contrast, the oxazole derivative’s electron-rich ring may undergo nucleophilic attacks more readily.

Pharmacological and Industrial Relevance

- Fluorine Effects : The target compound’s fluorine atoms enhance lipid solubility and metabolic stability, aligning with trends in fluorinated pharmaceuticals (e.g., increased bioavailability and reduced basicity of adjacent amines) .

- Nitro Group Role : The nitro group may serve as a synthetic handle for further reduction to amines or as a pharmacophore in agrochemicals (e.g., herbicides or fungicides).

- Comparison with Pyrrolidinone (): While 4-(difluoromethyl)pyrrolidin-2-one lacks a nitro group, its difluoromethyl substituent contributes to conformational rigidity, a property leveraged in drug design .

Biological Activity

4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with multiple fluorine and nitro substituents, which are known to influence its biological properties. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Research indicates that the compound acts primarily as an inhibitor of tissue non-specific alkaline phosphatase (TNAP), an enzyme involved in bone mineralization and phosphate metabolism. Inhibition of TNAP has therapeutic implications for conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy.

Biological Activity

The biological activities associated with 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine include:

- Enzyme Inhibition : The compound shows significant inhibition of TNAP, which may lead to reduced pathological mineralization in various tissues.

- Antimicrobial Properties : Similar compounds in the pyridine class have demonstrated antibacterial activity, suggesting potential for further exploration in this area .

- Quorum Sensing Inhibition : Studies on related difluoromethylpyridines indicate that they can inhibit quorum sensing in Pseudomonas aeruginosa, a critical factor in biofilm formation and pathogenicity .

Case Studies

- Inhibition Studies : A series of studies have quantitatively assessed the inhibitory effects of difluoromethylpyridines on TNAP. For instance, modifications to the substituents on the pyridine ring were shown to significantly affect potency and selectivity against TNAP.

- Antibiofilm Activity : Compounds structurally related to 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine have been evaluated for their ability to disrupt biofilm formation in Pseudomonas aeruginosa, with some derivatives showing promising results comparable to established quorum sensing inhibitors .

Data Tables

| Compound Name | Structural Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine | Pyridine with difluoromethyl and nitro groups | TNAP Inhibitor | TBD |

| 4NPO (Quorum Sensing Inhibitor) | Pyridine-N-oxide | Antibacterial | 33 ± 1.12 |

| Compound 1 | Difluoromethylpyridine derivative | Antibiofilm | 35 ± 1.12 |

| Compound 5 | Difluoromethylpyridine derivative | Antibiofilm | 19 ± 1.01 |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine?

Methodological Answer: Synthesis optimization involves:

- Stepwise Functionalization : Introducing nitro and difluoromethyl groups sequentially to avoid side reactions. For example, nitration prior to fluorination may improve yield .

- Fluorination Agents : Use of selective fluorinating agents (e.g., DAST or XeF₂) to target specific positions while minimizing over-fluorination .

- Purification : Column chromatography or recrystallization to isolate the compound from byproducts like dehalogenated intermediates .

- Analytical Validation : Confirm purity via NMR (¹⁹F and ¹H), mass spectrometry (MS), and X-ray crystallography for structural elucidation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Multinuclear NMR : ¹⁹F NMR identifies fluorine environments (e.g., CF₂ vs. CF₃ groups), while ¹H NMR resolves aromatic proton splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing between fluorinated analogs .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on the pyridine ring’s conformation .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is vital for handling during reactions .

Q. How do fluorine substituents influence the compound’s physicochemical and biological properties?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms decrease electron density on the pyridine ring, enhancing electrophilicity at the nitro group for nucleophilic substitution reactions .

- Bioavailability : Fluorination increases lipophilicity, improving membrane permeability. However, excessive fluorination may reduce solubility .

- Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life in biological systems. Validate via in vitro microsomal assays .

Q. What experimental protocols assess the compound’s stability under varying conditions?

Methodological Answer:

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC. Fluorinated pyridines often show resistance to photolysis .

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C. Nitro groups may hydrolyze under basic conditions, requiring pH-controlled storage .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Transition State Analysis : Calculate activation energies for fluorination or nitro-group reactions to identify rate-limiting steps .

- Solvent Effects : Simulate reaction pathways in polar (acetonitrile) vs. nonpolar solvents to optimize selectivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities influenced by fluorine’s stereoelectronic effects .

Q. How can researchers resolve contradictory data in fluorination reactions (e.g., unexpected regioisomers)?

Methodological Answer:

- Systematic Screening : Vary fluorinating agents (e.g., SF₄ vs. DAST) and temperatures to map regioselectivity trends .

- Isotopic Labeling : Use ¹⁸F-labeled reagents to trace fluorine incorporation pathways via PET imaging or MS .

- Mechanistic DFT Studies : Compare computed vs. experimental product ratios to identify hidden intermediates (e.g., pyrylium ions) .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors or enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Mutagenesis Studies : Replace key residues in target proteins to assess fluorine’s role in binding (e.g., hydrogen-bonding vs. hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.